cis-3a-Methylhexahydroisobenzofuran-1,3-dione
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Overview
Description
cis-3a-Methylhexahydroisobenzofuran-1,3-dione: is a chemical compound with the molecular formula C9H12O3. It is also known by other names such as methylhexahydroisobenzofuran-1,3-dione and hexahydromethylphthalic anhydride . This compound belongs to the class of benzofurans and is characterized by its unique bicyclic structure, which includes a furan ring fused to a cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3a-Methylhexahydroisobenzofuran-1,3-dione typically involves the reaction of maleic anhydride with (2E,4E)-hexa-2,4-dien-1-ol or its acetate counterpart . The reaction is carried out under solventless conditions at room temperature, resulting in the formation of the desired product. The crude product is then purified by rinsing with ethyl acetate and allowing it to dry .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: cis-3a-Methylhexahydroisobenzofuran-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using molecular oxygen or hydrogen peroxide in subcritical water.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted isobenzofurans and related derivatives .
Scientific Research Applications
cis-3a-Methylhexahydroisobenzofuran-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of cis-3a-Methylhexahydroisobenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
- Hexahydromethylphthalic anhydride
- Methylcyclohexanedicarboxylic acid anhydride
- 1,2-Cyclohexanedicarboxylic anhydride
Comparison: cis-3a-Methylhexahydroisobenzofuran-1,3-dione is unique due to its specific stereochemistry and bicyclic structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and selectivity in certain chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C9H12O3 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(3aR,7aS)-7a-methyl-4,5,6,7-tetrahydro-3aH-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C9H12O3/c1-9-5-3-2-4-6(9)7(10)12-8(9)11/h6H,2-5H2,1H3/t6-,9-/m0/s1 |
InChI Key |
VYKXQOYUCMREIS-RCOVLWMOSA-N |
Isomeric SMILES |
C[C@]12CCCC[C@H]1C(=O)OC2=O |
Canonical SMILES |
CC12CCCCC1C(=O)OC2=O |
Origin of Product |
United States |
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